L-Lysine acetate salt
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Overview
Description
L-Lysine acetate salt: is a compound derived from L-Lysine, an essential proteinogenic α-amino acid. L-Lysine contains a basic side chain and is hydrophilic in nature. The acetate salt form of L-Lysine is commonly used in various applications due to its stability and solubility properties . It serves as a precursor for secondary metabolites, such as β-lactam antibiotics, and is involved in the biosynthesis of α-aminoadipic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Lysine acetate salt can be synthesized through the neutralization of L-Lysine with acetic acid. The reaction typically involves dissolving L-Lysine in water and adding acetic acid until the pH reaches a neutral level. The solution is then evaporated to obtain the acetate salt in crystalline form .
Industrial Production Methods: In industrial settings, the production of this compound involves fermentation processes using microbial strains that can produce L-Lysine. The L-Lysine produced is then reacted with acetic acid to form the acetate salt. This method is efficient and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions: L-Lysine acetate salt undergoes various chemical reactions, including:
Oxidation: L-Lysine can be oxidized to form compounds such as α-aminoadipic acid.
Reduction: Reduction reactions can convert L-Lysine into other amino acids or derivatives.
Substitution: L-Lysine can participate in substitution reactions, where its amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including acyl chlorides and alkyl halides, are used under controlled conditions.
Major Products Formed:
Oxidation: α-Aminoadipic acid.
Reduction: Derivatives of L-Lysine.
Substitution: Modified amino acids with different functional groups.
Scientific Research Applications
L-Lysine acetate salt has a wide range of applications in scientific research, including:
Chemistry:
- Used as a precursor for the synthesis of β-lactam antibiotics.
- Involved in the biosynthesis of α-aminoadipic acid .
Biology:
- Studied for its role in protein synthesis and metabolism.
- Used in cell culture media as a supplement .
Medicine:
- Investigated for its potential in treating herpes simplex virus infections.
- Studied for its role in calcium absorption and bone health .
Industry:
- Used in the production of pharmaceuticals and nutraceuticals.
- Employed in the formulation of amino acid supplements .
Mechanism of Action
L-Lysine acetate salt exerts its effects through various molecular targets and pathways:
Protein Synthesis: L-Lysine is essential for protein synthesis, acting as a building block for proteins.
Calcium Absorption: L-Lysine enhances calcium absorption in the intestines and reduces its excretion by the kidneys, contributing to bone health.
Antiviral Activity: L-Lysine competes with L-arginine, an amino acid required for the replication of herpes simplex virus, thereby inhibiting viral replication.
Comparison with Similar Compounds
L-Lysine hydrochloride: Another salt form of L-Lysine, commonly used in supplements and pharmaceuticals.
L-Arginine: An amino acid with similar properties but different biological roles.
L-Histidine: Another basic amino acid with distinct functions in the body.
Uniqueness of L-Lysine Acetate Salt:
Stability: this compound is more stable and soluble compared to other forms of L-Lysine.
Versatility: It is used in a wide range of applications, from pharmaceuticals to industrial processes.
This compound stands out due to its unique properties and diverse applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H17N2O4- |
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Molecular Weight |
205.23 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;acetate |
InChI |
InChI=1S/C6H14N2O2.C2H4O2/c7-4-2-1-3-5(8)6(9)10;1-2(3)4/h5H,1-4,7-8H2,(H,9,10);1H3,(H,3,4)/p-1/t5-;/m0./s1 |
InChI Key |
RRNJROHIFSLGRA-JEDNCBNOSA-M |
Isomeric SMILES |
CC(=O)[O-].C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(=O)[O-].C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
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